5-Bromo-6-chloropyridine-3-thiol
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Overview
Description
5-Bromo-6-chloropyridine-3-thiol is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and thiol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloropyridine-3-thiol typically involves the halogenation of pyridine derivatives followed by thiolation. One common method includes the bromination and chlorination of pyridine to introduce the halogen atoms at the desired positions. Subsequent thiolation can be achieved using thiolating agents such as thiourea or sodium hydrosulfide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-chloropyridine-3-thiol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or iodine.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
Substitution Products: Various substituted pyridines.
Oxidation Products: Disulfides.
Coupling Products: Biaryl compounds.
Scientific Research Applications
5-Bromo-6-chloropyridine-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloropyridine-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their function. The halogen atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Bromo-6-chloropyridine
- 5-Bromopyridine-2-thiol
- 6-Chloropyridine-3-thiol
Comparison: 5-Bromo-6-chloropyridine-3-thiol is unique due to the presence of both bromine and chlorine atoms along with a thiol group on the pyridine ring. This combination of substituents imparts distinct reactivity and properties compared to its analogs, making it a valuable compound for specific applications in synthesis and research .
Properties
IUPAC Name |
5-bromo-6-chloropyridine-3-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNS/c6-4-1-3(9)2-8-5(4)7/h1-2,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESRLDPMGCXQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.51 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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